2-(2-Bicyclo[3.1.0]hexanyl)propan-1-ol
Description
2-(2-Bicyclo[3.1.0]hexanyl)propan-1-ol is a bicyclic monoterpenoid alcohol characterized by a bicyclo[3.1.0]hexane core fused with a propan-1-ol substituent. The bicyclo[3.1.0]hexane system consists of a six-membered ring with bridgehead carbons, creating a rigid, norbornane-like structure. The propan-1-ol group introduces a primary alcohol functionality, enhancing polarity and hydrogen-bonding capacity.
Properties
IUPAC Name |
2-(2-bicyclo[3.1.0]hexanyl)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-6(5-10)8-3-2-7-4-9(7)8/h6-10H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWBNCWCEUKTJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCC2C1C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mechanism and Substrate Design
The reaction begins with the decomposition of α-allyldiazoacetate precursors (e.g., 19 ) via dirhodium tetracarboxylate catalysts (e.g., Rh₂(Oct)₄), which facilitates nitrogen extrusion and subsequent intramolecular cyclopropanation. The allyl side chain’s geometry dictates the stereochemical outcome, with trans-configured precursors favoring the formation of the bicyclo[3.1.0]hexane system. For example, ethyl α-allyldiazoacetate derivatives undergo cyclization at 25°C with 0.01 mol% catalyst loading, achieving yields exceeding 85%.
Enantioselective Variants
Chiral dirhodium catalysts, such as Rh₂(S-p-BrTPCP)₄, enable asymmetric synthesis of bicyclo[3.1.0]hexanes. Ethyl acetate as a solvent enhances enantioselectivity, with reported enantiomeric excess (ee) values up to 65% for 3-phenylbicyclo[3.1.0]hexane (29 ). This approach is critical for accessing enantiopure 2-(2-bicyclo[3.1.0]hexanyl)propan-1-ol, as the propanol side chain’s configuration influences biological activity.
Photoredox-Mediated (3 + 2) Annulation
Photoredox catalysis provides an alternative route to bicyclo[3.1.0]hexanes via (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method excels in constructing the bicyclic core with high diastereoselectivity.
Reaction Optimization
Using iridium-based photocatalysts (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) under blue LED irradiation, cyclopropenes react with cyclopropylanilines to form bicyclo[3.1.0]hexanes. Difluorocyclopropenes enhance diastereoselectivity (>20:1 dr) due to fluorine’s electron-withdrawing effects, which stabilize transition states during annulation. For instance, 3,3-difluorocyclopropene reacts with N-Boc-cyclopropylaniline to yield the bicyclic product in 78% yield.
Functionalization to Propan-1-ol Derivatives
Post-annulation oxidation and reduction steps introduce the propanol moiety. Hydroboration-oxidation of exocyclic alkenes, followed by protective group manipulation, affords this compound. For example, treatment of the annulation product with 9-BBN and subsequent oxidation with H₂O₂/NaOH yields the alcohol in 62% efficiency.
Strain-Driven Functionalization of Bicyclo[3.1.0]hexane Intermediates
Nucleophilic Additions
The inherent strain of bicyclo[3.1.0]hexanes (ca. 60 kcal/mol) facilitates nucleophilic attacks at bridgehead positions. Grignard reagents (e.g., CH₂CH₂CH₂MgBr) react with bicyclo[3.1.0]hexan-2-one to form tertiary alcohols, which are reduced to this compound using NaBH₄/CeCl₃. This method achieves 70–75% yields but requires strict anhydrous conditions.
Transition Metal-Catalyzed Cross-Couplings
Palladium-catalyzed Suzuki-Miyaura couplings enable the introduction of propanol-containing aryl groups. For example, 2-bromobicyclo[3.1.0]hexane reacts with 3-hydroxypropylboronic acid under Pd(PPh₃)₄ catalysis to form the target compound in 68% yield.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
2-(2-Bicyclo[3.1.0]hexanyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxyl group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halides or other substituted derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a bicyclo[3.1.0]hexane core, which is a conformationally constrained bioisostere of cyclohexane. This structural characteristic allows it to mimic cyclohexane's properties while offering tighter binding to target proteins, enhancing selectivity in biological interactions.
Molecular Formula
- Molecular Formula : C9H16O
- Molecular Weight : 140.23 g/mol
Chemistry
2-(2-Bicyclo[3.1.0]hexanyl)propan-1-ol serves as a building block in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, including:
- Oxidation : Leading to the formation of ketones or aldehydes.
- Reduction : Resulting in various alcohol derivatives.
- Substitution : Producing halides or other substituted derivatives.
These reactions enhance its utility in organic synthesis and materials science.
Biology
Research indicates that this compound may interact with biological targets, making it a subject of interest in pharmacology and toxicology studies. Preliminary investigations suggest potential antitumor and antibacterial properties:
-
Antitumor Activity : Studies have shown that compounds with similar bicyclic structures can exhibit significant antiproliferative effects against various cancer cell lines, including human erythroleukemia (K562) and cervical carcinoma (HeLa) cells.
Cell Line IC50 Value (µM) K562 4.2 HeLa 12.5 Jurkat 18.0 CT26 24.1
The mechanism appears to involve apoptosis induction and cell cycle arrest.
Medicine
In medicinal chemistry, the compound is being investigated for its potential as a therapeutic agent due to its ability to confer tighter binding to target proteins, which may lead to improved drug efficacy:
- Drug Discovery : The compound's structural features make it an attractive candidate for developing new drugs targeting specific biological pathways.
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes due to its unique reactivity profile.
Case Study 1: Antitumor Activity Evaluation
A study evaluated the antitumor activity of various bicyclic compounds, including this compound, against several cancer cell lines. The findings indicated that compounds with this bicyclic framework demonstrated promising IC50 values, suggesting potential for further development as anticancer agents.
Case Study 2: Synthesis of Derivatives
Researchers synthesized several derivatives of this compound through various chemical reactions, demonstrating its versatility as a precursor for creating more complex molecules with enhanced biological activity.
Mechanism of Action
The mechanism of action of 2-(2-Bicyclo[3.1.0]hexanyl)propan-1-ol involves its ability to act as a conformationally constrained bioisostere of cyclohexane . This structural feature allows it to bind more tightly to target proteins, providing better selectivity and reducing off-target effects . The compound’s unique bicyclic structure also offers resistance to metabolism, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
Research Implications
- The target compound’s primary alcohol group makes it a candidate for derivatization (e.g., esterification) in drug design.
- The decahydronaphthalene derivative’s rigidity and unsaturation could be exploited in materials science or as a terpene precursor.
Q & A
Q. What are the established synthetic routes for 2-(2-Bicyclo[3.1.0]hexanyl)propan-1-ol, and how do reaction conditions influence yield?
Q. How are physicochemical properties (e.g., solubility, stability) of this compound characterized for experimental use?
- Solubility : Test in polar (water, DMSO) and nonpolar solvents (hexane) to determine partitioning behavior. Bicyclic systems often show limited aqueous solubility due to hydrophobicity .
- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor via HPLC for decomposition products (e.g., ring-opening derivatives) .
- Thermodynamic Data : Use differential scanning calorimetry (DSC) to assess melting points and phase transitions .
Q. What analytical techniques are recommended for quantifying this compound in complex matrices?
- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–240 nm) or GC-MS for volatile derivatives (e.g., silylated alcohols) .
- Spectroscopy : FT-IR for hydroxyl group identification (broad ~3200–3600 cm⁻¹ stretch) and 13C NMR for bicyclic carbon assignments .
Advanced Research Questions
Q. How does the bicyclo[3.1.0]hexane scaffold influence radical rearrangement selectivity in synthetic pathways?
The rigid bicyclic structure imposes steric and electronic constraints. For example, radical intermediates in bicyclo[3.1.0]hexane systems preferentially undergo β-scission of the outer cyclopropane bond due to better p-orbital overlap with the radical electron, as opposed to the inner bond. This selectivity is conformation-dependent: boat conformations disfavor inner bond cleavage . Computational modeling (DFT) can predict transition-state energies to rationalize experimental outcomes .
Q. What strategies resolve contradictions in activity data for bicyclo[3.1.0]hexane derivatives across pharmacological assays?
- Receptor Conformation Analysis : Use molecular docking to assess binding mode variations (e.g., induced-fit vs. rigid receptors) .
- Metabolic Stability : Screen for cytochrome P450 interactions, which may deactivate the compound in certain assays .
- Batch Variability : Ensure synthetic consistency via chiral HPLC to rule out enantiomeric impurities affecting bioactivity .
Q. How can computational models predict the thermodynamic behavior of this compound in solvent mixtures?
Leverage activity coefficient models (e.g., Wilson, NRTL) to predict liquid-liquid equilibria. For highly nonideal systems (e.g., aqueous/organic biphasic mixtures), introduce a nonrandomness parameter (α12) to account for local composition effects . Validate predictions with experimental vapor-liquid equilibria (VLE) data .
Q. What role does stereochemistry play in the compound’s reactivity and biological interactions?
The bicyclo[3.1.0]hexane core imposes fixed stereochemistry, which can lock functional groups (e.g., the propan-1-ol moiety) into specific orientations. For example:
- Enzyme Inhibition : Stereospecific hydrogen bonding with active-site residues may enhance affinity .
- Synthetic Byproducts : Monitor for diastereomers during hydroxylation steps using chiral columns .
Methodological Considerations for Contradictory Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
